Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate
Overview
Description
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate is an organic compound with the molecular formula C12H12BrNO3 It is a derivative of phenylacetate, featuring a bromine atom, a cyano group, and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-3-cyano-5-methoxyphenylacetate typically involves the bromination of 3-cyano-5-methoxyphenylacetic acid followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Products include substituted phenylacetates with various functional groups replacing the bromine atom.
Reduction: Products include amines or aldehydes derived from the reduction of the cyano group.
Oxidation: Products include hydroxylated or carbonylated derivatives of the original compound.
Scientific Research Applications
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-cyano-5-methoxyphenylacetate depends on its specific application and the target molecules or pathways involved. In biological systems, it may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various physiological effects. The presence of functional groups such as the cyano and methoxy groups can influence its binding affinity and specificity for different molecular targets.
Comparison with Similar Compounds
Ethyl 4-bromo-3-cyano-5-methoxyphenylacetate can be compared with other similar compounds, such as:
Ethyl 3-bromo-5-cyano-4-methoxyphenylacetate: Differing in the position of the bromine and cyano groups on the aromatic ring.
Ethyl 4-bromo-3-cyano-5-hydroxyphenylacetate: Featuring a hydroxyl group instead of a methoxy group.
Ethyl 4-chloro-3-cyano-5-methoxyphenylacetate: Containing a chlorine atom instead of a bromine atom.
These compounds share similar structural features but may exhibit different chemical reactivity, biological activity, and physical properties due to variations in their functional groups and substitution patterns.
Properties
IUPAC Name |
ethyl 2-(4-bromo-3-cyano-5-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-9(7-14)12(13)10(5-8)16-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJIDQYBPCRKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)OC)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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